molecular formula C26H27N3O2S2 B15079974 (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15079974
M. Wt: 477.6 g/mol
InChI Key: WBHQYBNRILOERR-UCQKPKSFSA-N
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Description

The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and multiple substituents, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a suitable α-haloketone.

    Coupling of the Rings: The final step involves the coupling of the pyrazole and thiazolidinone rings through a methylene bridge, often using a base-catalyzed condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide.

    Reduction: The methylene bridge can be reduced to a single bond.

    Substitution: The isobutoxy and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone or sulfoxide derivative, while reduction of the methylene bridge would yield a saturated thiazolidinone derivative.

Scientific Research Applications

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms or as a ligand for receptor studies.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrazole-containing molecules. Compared to these, (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substituents and the combination of the pyrazole and thiazolidinone rings. This uniqueness can result in different biological activities and applications.

List of Similar Compounds

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-17(2)16-31-22-12-10-19(11-13-22)24-20(15-28(27-24)21-8-6-5-7-9-21)14-23-25(30)29(18(3)4)26(32)33-23/h5-15,17-18H,16H2,1-4H3/b23-14-

InChI Key

WBHQYBNRILOERR-UCQKPKSFSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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